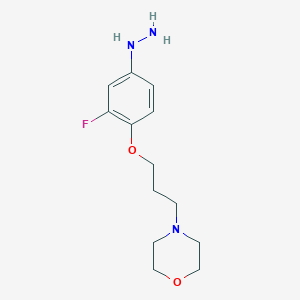
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine is a chemical compound with the molecular formula C13H20FN3O2 and a molecular weight of 269.32 g/mol . This compound features a morpholine ring substituted with a fluoro-hydrazinylphenoxypropyl group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluoro-4-nitrophenol with 3-chloropropylamine to form an intermediate, which is then reduced to the corresponding hydrazine derivative. This intermediate is further reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazinyl group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine involves its interaction with specific molecular targets. The fluoro and hydrazinyl groups are key functional groups that can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biological molecules, leading to various effects depending on the context of the study .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine include other morpholine derivatives and fluoro-substituted phenoxy compounds. Some examples are:
- 4-(3-(2-Chloro-4-methylphenoxy)propyl)morpholine
- 4-(3-(2-Fluoro-4-nitrophenoxy)propyl)morpholine
What sets this compound apart is its unique combination of fluoro and hydrazinyl groups, which confer specific chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H20FN3O2 |
|---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
[3-fluoro-4-(3-morpholin-4-ylpropoxy)phenyl]hydrazine |
InChI |
InChI=1S/C13H20FN3O2/c14-12-10-11(16-15)2-3-13(12)19-7-1-4-17-5-8-18-9-6-17/h2-3,10,16H,1,4-9,15H2 |
InChI-Schlüssel |
VDPIMQBNMDCEHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


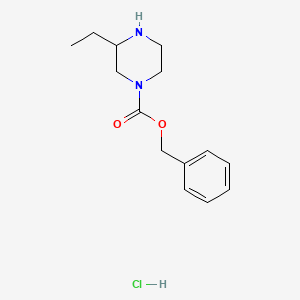

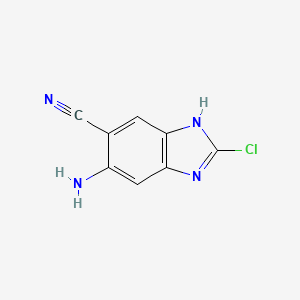
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
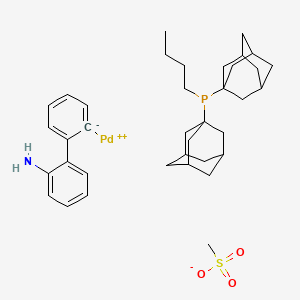
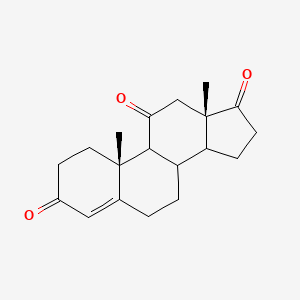
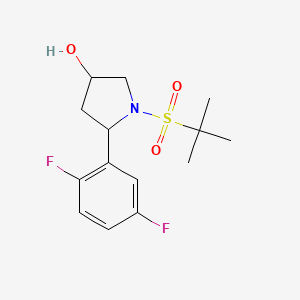
![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
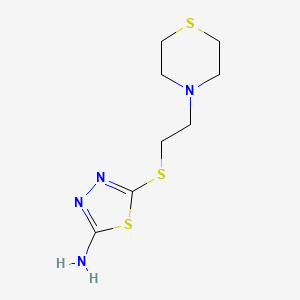

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
